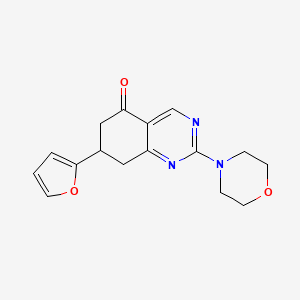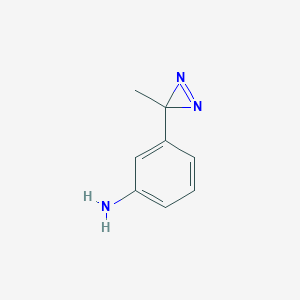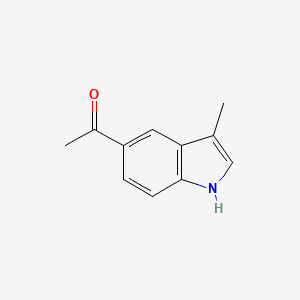
7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Morpholine, appropriate base (e.g., potassium carbonate)
Conditions: Nucleophilic substitution reaction
Reaction: Attachment of the morpholine ring to the quinazolinone core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions
-
Step 1: Synthesis of Quinazolinone Core
Reagents: Anthranilic acid, formamide
Conditions: Reflux in the presence of a catalyst such as polyphosphoric acid
Reaction: Formation of the quinazolinone ring through cyclization
Chemical Reactions Analysis
Types of Reactions: 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted morpholine derivatives
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes such as kinases and proteases.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine:
Drug Development: Potential candidate for the development of new therapeutic agents, particularly in oncology and neurology.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 7-(2-Furyl)-2-piperidin-4-yl-6,7,8-trihydroquinazolin-5-one
- 7-(2-Furyl)-2-pyrrolidin-4-yl-6,7,8-trihydroquinazolin-5-one
- 7-(2-Furyl)-2-piperazin-4-yl-6,7,8-trihydroquinazolin-5-one
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the quinazolinone core (morpholine vs. piperidine, pyrrolidine, piperazine).
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and stability.
- Biological Activity: The different heterocyclic rings can result in distinct biological activities and target specificities, making each compound unique in its applications.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C16H17N3O3/c20-14-9-11(15-2-1-5-22-15)8-13-12(14)10-17-16(18-13)19-3-6-21-7-4-19/h1-2,5,10-11H,3-4,6-9H2 |
InChI Key |
BAWKAHQOINZRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B12125694.png)
![N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B12125706.png)
![2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline](/img/structure/B12125707.png)
![4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125717.png)

![2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125729.png)

![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)

![6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125744.png)


![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)
